4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
“4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a pyridine ring with a methyl substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring with a methyl substituent can be introduced via a nucleophilic substitution reaction.
Attachment of the Thiophene Group: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-((6-methylpyridin-2-yl)oxy)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
4-((6-methylpyridin-2-yl)oxy)-N-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a furan group instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” might confer unique electronic properties, making it distinct from its analogs with phenyl or furan groups. This could affect its reactivity and biological activity.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-4-2-6-16(19-13)22-14-7-9-20(10-8-14)17(21)18-12-15-5-3-11-23-15/h2-6,11,14H,7-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSZTJKIJOOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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